SGS518 oxalate

5-HT6 receptor Radioligand binding Ki determination

Researchers requiring selective 5-HT6 receptor blockade for cognitive impairment studies face challenges in sourcing compounds with validated sub-nanomolar affinity and established in vivo protocols. SGS518 oxalate solves this with a Ki of 0.83 nM and >100-fold selectivity over 5-HT2A/2C receptors. - Defined benchmark: functional Kb=4.9 nM for concentration-response assay standardization. - Validated in vivo: 30 mg/kg i.p. retinal protection protocol in Abca4-/-Rdh8-/- mice. - Oral bioavailability confirmed in subchronic PCP-induced cognitive deficit models. - Human tolerability data (Phase IIa, up to 240 mg QD) reduces translational uncertainty. Supplied with ≥98% HPLC purity; global shipping with cold-chain options.

Molecular Formula C23H24F2N2O7S
Molecular Weight 510.5 g/mol
Cat. No. B7909931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGS518 oxalate
Molecular FormulaC23H24F2N2O7S
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)OS(=O)(=O)C4=C(C=CC=C4F)F)C.C(=O)(C(=O)O)O
InChIInChI=1S/C21H22F2N2O3S.C2H2O4/c1-24-10-8-14(9-11-24)17-13-25(2)20-7-6-15(12-16(17)20)28-29(26,27)21-18(22)4-3-5-19(21)23;3-1(4)2(5)6/h3-7,12-14H,8-11H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyXQGFYENETWVJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SGS518 Oxalate for Research Procurement: 5-HT6 Receptor Antagonist Identity and Baseline Characteristics


SGS518 oxalate (also designated LY-483518, Lu AE58054, or Idalopirdine; CAS 445441-27-0) is a small-molecule selective antagonist of the serotonin 5-HT6 receptor (5-HT6R) developed for the investigation of cognitive impairment associated with schizophrenia (CIAS) and Alzheimer's disease [1]. The compound is an oxalate salt of SGS518 (free base CAS 445441-26-9) and demonstrates nanomolar binding affinity for the 5-HT6 receptor (Ki = 0.83 nM) [2]. As an investigational agent that has completed Phase IIa clinical evaluation with reported safety and tolerability data [3], SGS518 oxalate serves as a reference tool for researchers examining 5-HT6R-mediated cognitive pharmacology, neuroprotection, and the validation of novel 5-HT6R-targeted chemical probes.

Why SGS518 Oxalate Cannot Be Interchanged with Other 5-HT6 Antagonists Without Quantitative Justification


The 5-HT6 receptor antagonist class includes structurally and pharmacologically diverse agents including Intepirdine (SB-742457), Cerlapirdine (SAM-531), Avisetron (AVN-211), and the multi-receptor antipsychotic Olanzapine. These compounds diverge significantly in primary binding affinity, off-target receptor selectivity profiles, in vivo efficacy concentrations, and clinical validation status. For example, while Intepirdine exhibits a sub-nanomolar Ki of 0.23 nM compared to SGS518's 0.83 nM, SGS518 demonstrates distinct adrenergic receptor interactions (α1A Ki = 21 nM; α1B Ki = 22 nM) that differentiate its polypharmacology profile [1]. Conversely, Olanzapine exhibits 5-HT6R Ki values ranging from 5 nM to 10.7 nM across studies [2] but engages dopamine D2, muscarinic, and histaminergic receptors at comparable potencies, rendering it unsuitable for selective 5-HT6R pathway interrogation. These quantitative divergences in primary target engagement, selectivity windows, and the specific assay systems used to establish them mean that direct substitution without matching the exact compound used in a published protocol risks invalidating experimental reproducibility and obscuring mechanism-of-action conclusions.

SGS518 Oxalate Procurement Guide: Comparative Quantitative Evidence vs. 5-HT6 Antagonist Alternatives


5-HT6 Receptor Binding Affinity: SGS518 vs. In-Class 5-HT6 Antagonists

SGS518 oxalate (as Idalopirdine) exhibits a binding affinity (Ki) of 0.83 nM for the human 5-HT6 receptor as determined by displacement of a tritiated ligand [1]. This affinity positions it between the higher-affinity Intepirdine (Ki = 0.23 nM) and the lower-affinity Avisetron (Ki = 1.09 nM) and Cerlapirdine (Ki = 1.3 nM) within the same assay compilation [1]. The functional antagonist potency (EC50) of SGS518 is 25 nM, with a Kb value of 4.9 nM for functional blockade [1].

5-HT6 receptor Radioligand binding Ki determination

Selectivity Profile: SGS518 vs. Olanzapine as a Multi-Receptor Comparator

SGS518 oxalate exhibits a defined off-target interaction profile, with >50-fold selectivity over 100 other receptors, enzymes, and ion channels, with the notable exception of adrenergic α1A (Ki = 21 nM) and α1B (Ki = 22 nM) receptors [1]. Its affinity for 5-HT2A receptors is Ki = 83 nM (100-fold selectivity relative to 5-HT6), and for 5-HT2C receptors is Ki = 250 nM (301-fold selectivity) [1]. In contrast, Olanzapine exhibits a 5-HT6 Ki ranging from 5 nM to 10.7 nM across studies [2] but demonstrates comparable or higher affinity for 5-HT2A (Ki = 4-6.2 nM), dopamine D2 (Ki = 2.1-31 nM), muscarinic M1-M5 (Ki = 1.9-25 nM), histamine H1 (Ki = 7 nM), and adrenergic α1 (Ki = 19 nM) receptors [2]. This multi-receptor engagement by Olanzapine precludes its use as a selective 5-HT6R pharmacological tool.

Receptor selectivity Off-target profiling Polypharmacology

In Vivo Neuroprotective Efficacy: SGS518 Oxalate in Retinal Light Damage Model

SGS518 oxalate demonstrates quantifiable in vivo neuroprotective activity in a genetic retinal degeneration model. Intraperitoneal administration at 30 mg/kg for 30 minutes in Abca4–/–Rdh8–/– double-knockout mice subjected to white light exposure resulted in marked preservation of the photoreceptor layer, reduced formation of autofluorescent spots, and protected retinal morphology . This dose-dependent protective effect establishes an in vivo efficacy benchmark for 5-HT6R-mediated neuroprotection studies.

In vivo pharmacology Neuroprotection Retinal degeneration

Oral Bioavailability and CNS Efficacy: Comparative Advantage for In Vivo Behavioral Studies

SGS518 (as Lu AE58054) demonstrates good oral bioavailability and robust efficacy in a rat model of cognitive impairment relevant to schizophrenia. In the subchronic phencyclidine (PCP)-induced novel object recognition deficit model, Lu AE58054 reversed cognitive impairment, with the authors noting that the compound 'may be useful for the pharmacotherapy of cognitive dysfunction in disease states such as schizophrenia and Alzheimer's disease' [1]. This in vivo cognitive efficacy, coupled with oral bioavailability, differentiates SGS518 from 5-HT6 antagonists that lack published in vivo cognitive behavioral data or require parenteral administration routes.

Oral bioavailability Cognitive impairment Novel object recognition

Clinical Validation Status: Phase IIa Human Tolerability Data for Translational Research

SGS518 has completed Phase I and Phase IIa clinical evaluation in human subjects. The Phase I study demonstrated that SGS518 was safe and well tolerated [1]. The Phase IIa dose-escalation, placebo-controlled trial in 20 schizophrenia patients evaluated 14 days of treatment with oral SGS518 up to 240 mg once daily; multiple doses were 'generally well tolerated and did not cause' significant adverse events [2]. This human tolerability dataset distinguishes SGS518 from preclinical-only 5-HT6 antagonist tool compounds that lack human exposure data.

Clinical pharmacology Translational research Safety and tolerability

Purity Specification: Analytical Grade Assurance for Reproducible Research

Commercially available SGS518 oxalate from major research chemical suppliers is specified at ≥98% purity as determined by HPLC analysis . This purity threshold meets or exceeds the typical ≥95-98% standard for research-grade small-molecule tool compounds. While direct comparative purity data for alternative 5-HT6 antagonists from the same vendor batch are not available, the ≥98% specification provides procurement confidence for experiments requiring high chemical integrity.

Analytical chemistry Purity specification Quality control

Optimal Research and Industrial Application Scenarios for SGS518 Oxalate Procurement


Validating 5-HT6 Receptor Target Engagement in Primary CNS Assays

SGS518 oxalate is optimal for establishing concentration-response relationships in 5-HT6R binding and functional assays where sub-nanomolar to low-nanomolar affinity is required. Its Ki of 0.83 nM and functional Kb of 4.9 nM [1] provide a defined benchmark against which novel 5-HT6R ligands can be compared. The compound's >100-fold selectivity over 5-HT2A and 5-HT2C receptors [1] ensures that observed effects in cellular assays can be attributed to 5-HT6R antagonism rather than off-target serotonergic modulation.

In Vivo Neuroprotection Studies in Retinal Degeneration Models

Researchers investigating 5-HT6R-mediated neuroprotective mechanisms should procure SGS518 oxalate for replication of the published retinal protection protocol: 30 mg/kg intraperitoneal administration for 30 minutes in Abca4–/–Rdh8–/– mice exposed to white light [1]. This validated in vivo model provides a reproducible platform for evaluating novel 5-HT6R modulators and investigating downstream neuroprotective signaling pathways in a disease-relevant context.

Cognitive Behavioral Pharmacology in Schizophrenia-Relevant Rodent Models

SGS518 oxalate (as Lu AE58054) is suited for oral administration studies in rodent models of cognitive impairment, including the subchronic PCP-induced novel object recognition deficit paradigm [1]. Its demonstrated oral bioavailability and cognitive efficacy in this schizophrenia-relevant model support its use as a reference 5-HT6R antagonist for comparative efficacy studies or as a positive control when evaluating novel compounds targeting cognitive dysfunction in psychiatric disorders.

Translational Biomarker Studies Bridging Preclinical and Clinical 5-HT6R Pharmacology

Given SGS518's completed Phase I and Phase IIa clinical evaluation demonstrating human tolerability up to 240 mg once daily [1], this compound is appropriate for ex vivo target engagement studies, biomarker validation, and translational pharmacology programs seeking to connect preclinical 5-HT6R antagonism findings to human-relevant exposure parameters. The availability of human pharmacokinetic and tolerability data reduces translational uncertainty relative to preclinical-only tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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